molecular formula C17H14Cl2N2O2S B14097115 2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14097115
M. Wt: 381.3 g/mol
InChI Key: VPWXQXKTYYEGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenol, which is then reacted with chloromethyl methyl ether to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2,6-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

What sets 2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific combination of functional groups and structural elements. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H14Cl2N2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H14Cl2N2O2S/c18-9-5-6-12(11(19)7-9)23-8-14-20-16(22)15-10-3-1-2-4-13(10)24-17(15)21-14/h5-7H,1-4,8H2,(H,20,21,22)

InChI Key

VPWXQXKTYYEGRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.